4-[(5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)amino]benzoic acid
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Overview
Description
4-[(5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)amino]benzoic acid is a chemical compound with the molecular formula C15H17NO3 It is characterized by a cyclohexenone ring substituted with dimethyl groups and an amino benzoic acid moiety
Preparation Methods
The synthesis of 4-[(5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)amino]benzoic acid typically involves a multi-step process. One common method includes the reaction of 5,5-dimethyl-3-oxocyclohex-1-en-1-one with 4-aminobenzoic acid under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, including temperature control, solvent selection, and purification techniques.
Chemical Reactions Analysis
4-[(5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)amino]benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
4-[(5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)amino]benzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is utilized in the development of new materials and as a component in chemical manufacturing processes
Mechanism of Action
The mechanism of action of 4-[(5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)amino]benzoic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to alterations in cellular pathways. For example, it may bind to and inhibit the activity of enzymes involved in inflammation or microbial growth, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar compounds to 4-[(5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)amino]benzoic acid include:
5,5-Dimethyl-3-oxocyclohex-1-en-1-yl 4-methylbenzoate: This compound has a similar cyclohexenone structure but differs in the substitution pattern on the benzoic acid moiety.
4-((5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)amino)benzonitrile: This compound features a nitrile group instead of a carboxylic acid group, which may result in different chemical properties and reactivity.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
4-[(5,5-dimethyl-3-oxocyclohexen-1-yl)amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c1-15(2)8-12(7-13(17)9-15)16-11-5-3-10(4-6-11)14(18)19/h3-7,16H,8-9H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNJHINAPRRROPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=CC(=O)C1)NC2=CC=C(C=C2)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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